AKR1C3 Inhibitory Potency: >5‑Fold Weaker Affinity Distinguishes 3-(Phenacylamino)benzoic acid from the Unsubstituted 3-(Phenylamino) Congener
3-(Phenacylamino)benzoic acid exhibits a Ki of 72 000 nM (IC₅₀ ≈ 70 000 nM) against human recombinant AKR1C3, classifying it as a poor binder [1][2]. In contrast, the closest structural analog lacking the phenacyl ketone, unsubstituted 3-(phenylamino)benzoic acid (CHEMBL1682198), displays an IC₅₀ of 13 000 nM in the same biochemical assay [3]. This represents a ≥5.5‑fold loss in target engagement upon introduction of the phenacyl carbonyl spacer.
| Evidence Dimension | AKR1C3 inhibitory affinity |
|---|---|
| Target Compound Data | Ki = 72 000 nM (IC₅₀ ≈ 70 000 nM) |
| Comparator Or Baseline | 3-(Phenylamino)benzoic acid: IC₅₀ = 13 000 nM |
| Quantified Difference | ≥5.5‑fold weaker affinity |
| Conditions | Human recombinant AKR1C3; 1‑acenaphthenol oxidation spectrophotometric assay (Target Ki); homogeneous recombinant AKR1C1‑AKR1C4 screening (Comparator IC₅₀) |
Why This Matters
This pronounced potency difference makes 3-(phenacylamino)benzoic acid a valuable negative‑control compound for AKR1C3 inhibitor screening cascades, whereas the phenylamino analog is unsuitable for this purpose.
- [1] BindingDB. BDBM50396736 (CHEMBL2172249) – Affinity Data: Ki = 7.20E+4 nM for human recombinant AKR1C3. View Source
- [2] IDRBL Therapeutic Target Database. Target Poor or Non Binder(s) Information – 3-(Phenacylamino)benzoic acid (AKR1C3 IC₅₀ = 70000 nM; Ki = 72000 nM). View Source
- [3] BindingDB. BDBM50337279 – 3-phenylamino benzoic acid (CHEMBL1682198) IC₅₀ = 1.30E+4 nM for AKR1C3. View Source
